1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride is a chemical compound notable for its unique structural features and potential applications in various fields of research. The compound contains a trifluoromethoxy group attached to a cyclobutanamine structure, which contributes to its distinct chemical properties. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory use.
The compound is synthesized through several chemical processes, primarily involving the formation of the cyclobutane ring and the introduction of the trifluoromethoxy group. It can be obtained from specialized chemical suppliers or synthesized in research laboratories.
This compound falls under the category of organic compounds, specifically amines and halogenated compounds. Its molecular formula is C₆H₁₁ClF₃NO, and it has a molecular weight of 205.60 g/mol.
The synthesis of 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are commonly utilized to enhance efficiency.
The molecular structure of 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride can be represented as follows:
The compound exhibits a canonical SMILES representation: C1CC(C1)(COC(F)(F)F)N.Cl. This indicates the presence of a cyclobutane ring with a trifluoromethoxy substituent and an amine functional group.
1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions:
The mechanism of action for 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, potentially leading to various biological effects.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClF₃NO |
| Molecular Weight | 205.60 g/mol |
| IUPAC Name | 1-(trifluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
| InChI Key | MXISKNXEFIPVPZ-UHFFFAOYSA-N |
1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride is utilized in various scientific domains:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: